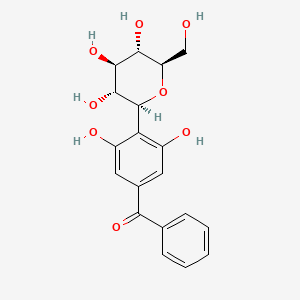

3alpha-Sulfooxy-5alpha-androstan-17-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

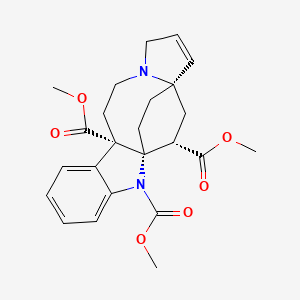

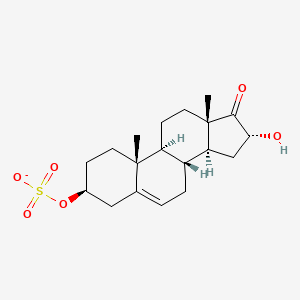

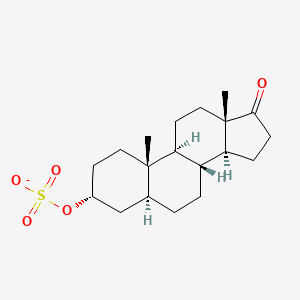

Androsterone sulfate(1-) is a steroid sulfate oxoanion that is the conjugate base of androsterone sulfate, obtained by deprotonation of the sulfo group; major species at pH 7.3. It is a conjugate base of an androsterone sulfate.

Scientific Research Applications

Metabolic Functions and Hormonal Effects

Role in Puberty and Ovulation

Research indicates that 3alpha-Sulfooxy-5alpha-androstan-17-one plays a role in advancing the day of the first ovulation and can induce precocious vaginal opening in immature female rats (Ravid & Eckstein, 1976).

Impact on Hormonal Levels

The compound's effects on suppression of luteinizing hormone (LH) release in immature ovariectomized rats have been studied, showing its potential role in normal regulation of LH and the onset of puberty in rats (Eckstein et al., 1976).

Biochemical and Cellular Studies

Biochemical Identification and Measurement

Advanced techniques like radioimmunoassay and liquid chromatography-tandem mass spectrometry have been developed for the precise measurement and identification of 3alpha-Sulfooxy-5alpha-androstan-17-one in biological samples, highlighting its importance in biochemical research (Habrioux et al., 1978); (Reddy et al., 2005).

Cell Proliferation in Cancer Research

The compound's capacity to stimulate prostate cell proliferation, possibly through EGF-like pathways, suggests its potential application in cancer research, specifically concerning prostate cancer (Zimmerman et al., 2004).

Neurological Studies

Neurosteroid Analogs and CNS Effects

As a neurosteroid analog, 3alpha-Sulfooxy-5alpha-androstan-17-one shows potent anticonvulsant and anxiolytic activities, making it relevant for neurological studies, especially in the context of GABA(A) receptor modulation (Runyon et al., 2009).

Influence on Neuromodulation

Its effects on neuromodulation, as observed through changes in brain and serum levels, are crucial for understanding its potential role in the central nervous system and its impact on neuropsychiatric conditions (Higashi et al., 2009).

Endocrinological and Metabolic Research

Study of Steroid Metabolism

The metabolism of 3alpha-Sulfooxy-5alpha-androstan-17-one and related compounds is a significant area of study in endocrinology, offering insights into the metabolic pathways and hormonal regulation in the body (Mahendroo et al., 2004).

Analysis in Doping Control

The compound's role in steroid profiling is significant in sports drug testing, helping in the detection of steroid abuse by analyzing various hormonal levels and metabolites (Mareck et al., 2008).

properties

Product Name |

3alpha-Sulfooxy-5alpha-androstan-17-one |

|---|---|

Molecular Formula |

C19H29O5S- |

Molecular Weight |

369.5 g/mol |

IUPAC Name |

[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C19H30O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h12-16H,3-11H2,1-2H3,(H,21,22,23)/p-1/t12-,13+,14-,15-,16-,18-,19-/m0/s1 |

InChI Key |

ZMITXKRGXGRMKS-HLUDHZFRSA-M |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OS(=O)(=O)[O-] |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.